molecular formula C16H16F3N3O2 B3892533 N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]furan-3-carboxamide

N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]furan-3-carboxamide

Cat. No.: B3892533
M. Wt: 339.31 g/mol
InChI Key: JMDZIDHKGAXDTI-UHFFFAOYSA-N
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Description

N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]furan-3-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]furan-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperidine under specific conditions to form the pyridine-piperidine intermediate . This intermediate is then reacted with furan-3-carboxylic acid in the presence of coupling agents such as EDC (1.2 equiv) and HOPO (0.1 equiv) in a solvent mixture of MeCN, EtOH, and H2O to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]furan-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and piperidine rings can bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]furan-3-carboxamide is unique due to its combination of a trifluoromethyl-pyridine moiety with a piperidine and furan carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-16(18,19)12-3-4-14(20-8-12)22-6-1-2-13(9-22)21-15(23)11-5-7-24-10-11/h3-5,7-8,10,13H,1-2,6,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDZIDHKGAXDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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